molecular formula C14H10F3NO2 B6407035 3-Amino-5-(2-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261912-08-6

3-Amino-5-(2-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6407035
CAS RN: 1261912-08-6
M. Wt: 281.23 g/mol
InChI Key: SOECAMADVAXGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-(2-trifluoromethylphenyl)benzoic acid (abbreviated as 3-A-5-TFPB) is a novel compound with a wide range of applications in organic chemistry and pharmaceuticals. It is a white crystalline solid with a melting point of about 135°C and a boiling point of about 300°C. 3-A-5-TFPB has been widely used in the synthesis of various organic compounds, such as amides, esters, and other derivatives. It has also been used in the synthesis of pharmaceuticals, such as antifungal and anti-inflammatory drugs.

Scientific Research Applications

3-Amino-5-(2-trifluoromethylphenyl)benzoic acid, 95% has been widely used in scientific research, due to its unique properties. It has been used in the synthesis of organic compounds, such as amides, esters, and other derivatives. It has also been used in the synthesis of pharmaceuticals, such as antifungal and anti-inflammatory drugs. In addition, 3-Amino-5-(2-trifluoromethylphenyl)benzoic acid, 95% has been used in the synthesis of other compounds, such as fluorescent dyes, fluorescent labels, and other organic compounds.

Mechanism of Action

The mechanism of action of 3-Amino-5-(2-trifluoromethylphenyl)benzoic acid, 95% is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the synthesis of other compounds, such as amides, esters, and other derivatives. In addition, 3-Amino-5-(2-trifluoromethylphenyl)benzoic acid, 95% has been shown to have antifungal and anti-inflammatory properties.
Biochemical and Physiological Effects
3-Amino-5-(2-trifluoromethylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the synthesis of amides, esters, and other derivatives. In addition, 3-Amino-5-(2-trifluoromethylphenyl)benzoic acid, 95% has been shown to have antifungal and anti-inflammatory properties. It has also been shown to have a variety of other effects, such as the inhibition of the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The use of 3-Amino-5-(2-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive and readily available compound. In addition, it is stable and has a wide range of applications. However, there are some limitations to the use of 3-Amino-5-(2-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments. It is not water-soluble and is not easily dissolved in organic solvents. In addition, it is not very soluble in aqueous solutions and is not very stable in the presence of strong acids or bases.

Future Directions

The use of 3-Amino-5-(2-trifluoromethylphenyl)benzoic acid, 95% in scientific research is still in its early stages and there are many potential future directions for research. These include the development of new synthetic methods for the synthesis of 3-Amino-5-(2-trifluoromethylphenyl)benzoic acid, 95% and its derivatives, the exploration of its potential applications in the synthesis of pharmaceuticals and other organic compounds, and the investigation of its biochemical and physiological effects. In addition, further research into the mechanism of action of 3-Amino-5-(2-trifluoromethylphenyl)benzoic acid, 95% may lead to the development of new and improved therapies for a variety of diseases and conditions.

Synthesis Methods

3-Amino-5-(2-trifluoromethylphenyl)benzoic acid, 95% can be synthesized by a variety of methods. The most common method is the reaction of 2-trifluoromethylbenzoic acid with 3-aminopropionic acid. This reaction is typically carried out in aqueous solution at room temperature and yields 3-Amino-5-(2-trifluoromethylphenyl)benzoic acid, 95% in high yields. Other methods, such as the reaction of 3-aminopropionic acid with 2-trifluoromethylbenzoyl chloride, can also be used to synthesize 3-Amino-5-(2-trifluoromethylphenyl)benzoic acid, 95%.

properties

IUPAC Name

3-amino-5-[2-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)12-4-2-1-3-11(12)8-5-9(13(19)20)7-10(18)6-8/h1-7H,18H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOECAMADVAXGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)N)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691122
Record name 5-Amino-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261912-08-6
Record name 5-Amino-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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